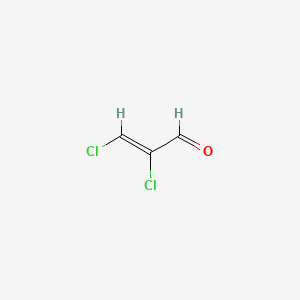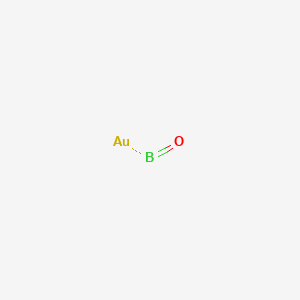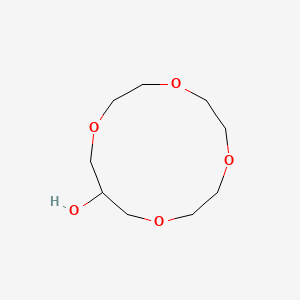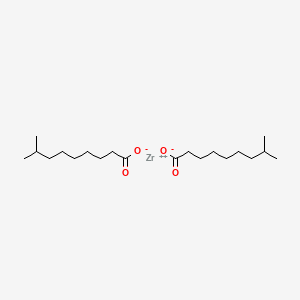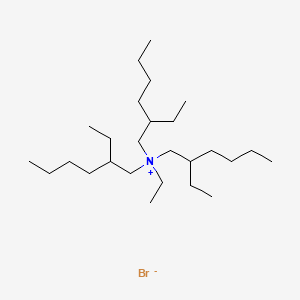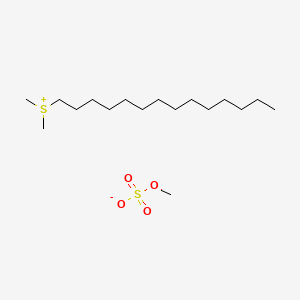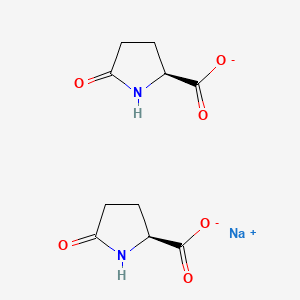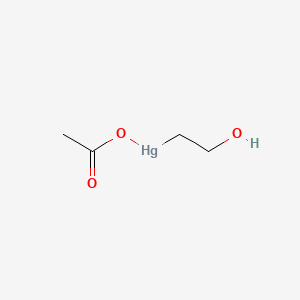
Mercury, (acetato-O)(2-hydroxyethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mercury, (acetato-O)(2-hydroxyethyl)- is a chemical compound that features mercury coordinated with an acetate group and a 2-hydroxyethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Mercury, (acetato-O)(2-hydroxyethyl)- typically involves the reaction of mercury salts with acetic acid and 2-hydroxyethanol. The reaction conditions often require controlled temperatures and pH levels to ensure the proper formation of the compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using mercury acetate and 2-hydroxyethanol under optimized conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product.
Types of Reactions:
Oxidation: Mercury, (acetato-O)(2-hydroxyethyl)- can undergo oxidation reactions, where the mercury center is oxidized to higher oxidation states.
Reduction: The compound can also be reduced, typically using reducing agents like sodium borohydride.
Substitution: Substitution reactions may occur, where the acetate or 2-hydroxyethyl groups are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Sodium borohydride and other hydride donors are frequently used.
Substitution: Various nucleophiles can be employed under appropriate conditions to achieve substitution.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury(II) compounds, while reduction may produce elemental mercury or mercury(I) compounds.
Aplicaciones Científicas De Investigación
Mercury, (acetato-O)(2-hydroxyethyl)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its interactions with biological molecules and potential use in biochemical assays.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism by which Mercury, (acetato-O)(2-hydroxyethyl)- exerts its effects involves the coordination of the mercury center with target molecules. This coordination can disrupt normal biological processes, leading to various effects. The molecular targets include enzymes and other proteins, and the pathways involved often relate to oxidative stress and cellular signaling.
Comparación Con Compuestos Similares
Mercury(II) acetate: Similar in structure but lacks the 2-hydroxyethyl group.
Mercury(II) chloride: Another mercury compound with different ligands.
Methylmercury: An organic mercury compound with distinct biological effects.
Uniqueness: Mercury, (acetato-O)(2-hydroxyethyl)- is unique due to the presence of both acetate and 2-hydroxyethyl groups, which confer specific chemical properties and reactivity. This makes it distinct from other mercury compounds and useful in specialized applications.
Propiedades
Número CAS |
4665-55-8 |
|---|---|
Fórmula molecular |
C4H8HgO3 |
Peso molecular |
304.70 g/mol |
Nombre IUPAC |
acetyloxy(2-hydroxyethyl)mercury |
InChI |
InChI=1S/C2H4O2.C2H5O.Hg/c1-2(3)4;1-2-3;/h1H3,(H,3,4);3H,1-2H2;/q;;+1/p-1 |
Clave InChI |
HAUCHNGBIDEBOQ-UHFFFAOYSA-M |
SMILES canónico |
CC(=O)O[Hg]CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


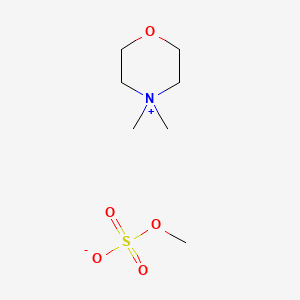

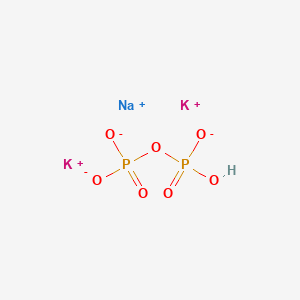
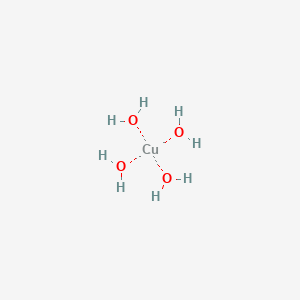
![1-Bis[(methylcarbamothioylamino)carbamoylamino]phosphoryl-3-(methylcarbamothioylamino)urea](/img/structure/B12658149.png)
